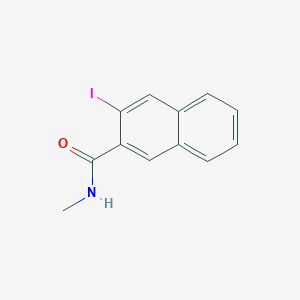
3-Iodo-N-methyl-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-N-methyl-2-naphthamide is an organic compound belonging to the class of naphthamides It is characterized by the presence of an iodine atom at the third position and a methyl group attached to the nitrogen atom of the amide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-N-methyl-2-naphthamide typically involves the iodination of N-methyl-2-naphthamide. One common method is the electrophilic substitution reaction where iodine is introduced to the naphthamide framework. The reaction is usually carried out in the presence of an oxidizing agent such as iodine monochloride (ICl) or iodine (I2) with a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom in this compound can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Formation of corresponding naphthoquinones.
Reduction: Formation of N-methyl-2-naphthamide.
Substitution: Formation of azido or cyano derivatives.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes, such as monoamine oxidase (MAO) and cholinesterase (ChE).
Medicine: Explored for its potential therapeutic effects in treating neurological disorders like depression and Parkinson’s disease.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
作用机制
The mechanism by which 3-Iodo-N-methyl-2-naphthamide exerts its effects involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety.
相似化合物的比较
N-methyl-2-naphthamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-N-methyl-2-naphthamide: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
3-Chloro-N-methyl-2-naphthamide: Contains a chlorine atom, which can influence its chemical properties and applications.
Uniqueness: 3-Iodo-N-methyl-2-naphthamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The iodine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
属性
分子式 |
C12H10INO |
|---|---|
分子量 |
311.12 g/mol |
IUPAC 名称 |
3-iodo-N-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C12H10INO/c1-14-12(15)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7H,1H3,(H,14,15) |
InChI 键 |
IEVLBVUQTALNIG-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC2=CC=CC=C2C=C1I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















